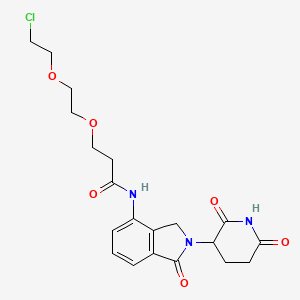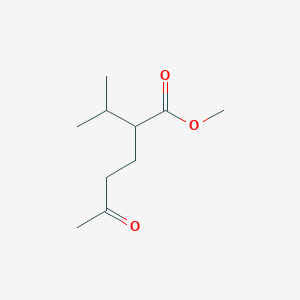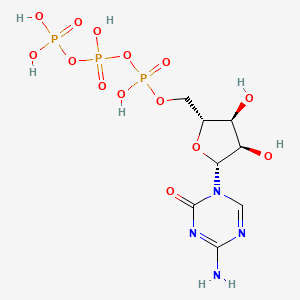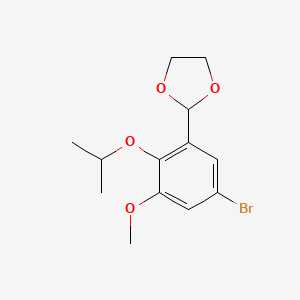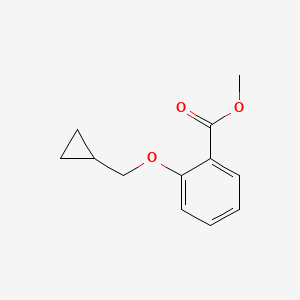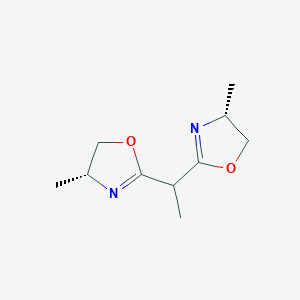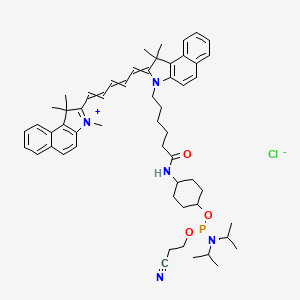
Cyanine5.5 phosphoramidite, 5'-terminal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanine5.5 phosphoramidite, 5’-terminal, is a fluorophore with an emission in the far-red range of the spectrum. This compound is particularly useful in multiplex quantitative polymerase chain reaction (qPCR) and is often utilized in commercial six-channel qPCR instruments. It can be used for the synthesis of 5’-labeled oligonucleotides by direct labeling in an oligonucleotide synthesizer .
準備方法
Synthetic Routes and Reaction Conditions
Cyanine5.5 phosphoramidite, 5’-terminal, is synthesized through a series of chemical reactions involving the attachment of a phosphoramidite functional group to a secondary carbon atom. This structure provides extra stability against Arbuzov rearrangement, maintaining coupling performance over a longer storage time in oligonucleotide synthesizers compared to phosphoramidites derived from primary alcohols.
Industrial Production Methods
The industrial production of Cyanine5.5 phosphoramidite, 5’-terminal, involves the use of oligonucleotide synthesizers for direct labeling. The coupling time recommended for this process is approximately three minutes . The compound is then purified and stored under specific conditions to maintain its stability and efficacy.
化学反応の分析
Types of Reactions
Cyanine5.5 phosphoramidite, 5’-terminal, primarily undergoes substitution reactions during the synthesis of labeled oligonucleotides. The phosphoramidite functional group reacts with nucleophiles to form stable phosphite triesters, which are subsequently oxidized to phosphates.
Common Reagents and Conditions
Common reagents used in the synthesis of Cyanine5.5 phosphoramidite, 5’-terminal, include acetonitrile as a diluent and ammonium hydroxide for deprotection . The coupling conditions typically involve a six-minute coupling time, and deprotection is recommended for 48 hours at 4°C or 24 hours at room temperature .
Major Products Formed
The major products formed from the reactions involving Cyanine5.5 phosphoramidite, 5’-terminal, are 5’-labeled oligonucleotides. These labeled oligonucleotides are used in various applications, including qPCR and near-infrared imaging .
科学的研究の応用
Cyanine5.5 phosphoramidite, 5’-terminal, has a wide range of scientific research applications:
Chemistry: Used in the synthesis of labeled oligonucleotides for various analytical techniques.
Biology: Employed in multiplex qPCR for the detection and quantification of nucleic acids.
Medicine: Utilized in near-infrared imaging for diagnostic purposes.
Industry: Applied in the production of fluorescent probes and dyes for various industrial applications.
作用機序
The mechanism of action of Cyanine5.5 phosphoramidite, 5’-terminal, involves its ability to emit fluorescence in the far-red range of the spectrum. This property makes it suitable for use in qPCR and near-infrared imaging. The phosphoramidite functional group provides stability and facilitates the coupling process during the synthesis of labeled oligonucleotides.
類似化合物との比較
Cyanine5.5 phosphoramidite, 5’-terminal, is part of the cyanine dye family, which includes Cyanine3, Cyanine5, and their analogues Cyanine3.5 and Cyanine5.5 . These compounds differ in the number of carbons in the conjugated polyene linkage. Cyanine5.5 phosphoramidite, 5’-terminal, is unique due to its emission in the far-red range and its stability against Arbuzov rearrangement.
List of Similar Compounds
特性
分子式 |
C55H71ClN5O3P |
|---|---|
分子量 |
916.6 g/mol |
IUPAC名 |
N-[4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxycyclohexyl]-6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanamide;chloride |
InChI |
InChI=1S/C55H70N5O3P.ClH/c1-39(2)60(40(3)4)64(62-38-20-36-56)63-44-32-30-43(31-33-44)57-51(61)27-14-11-19-37-59-48-35-29-42-22-16-18-24-46(42)53(48)55(7,8)50(59)26-13-10-12-25-49-54(5,6)52-45-23-17-15-21-41(45)28-34-47(52)58(49)9;/h10,12-13,15-18,21-26,28-29,34-35,39-40,43-44H,11,14,19-20,27,30-33,37-38H2,1-9H3;1H |
InChIキー |
GECQYBXOGKSPTM-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CCC(CC1)NC(=O)CCCCCN2C3=C(C4=CC=CC=C4C=C3)C(C2=CC=CC=CC5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)C)(C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


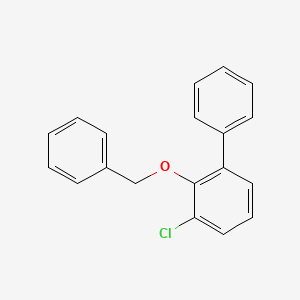
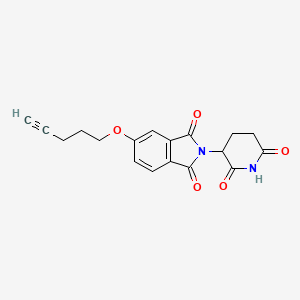
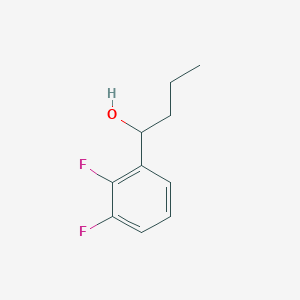
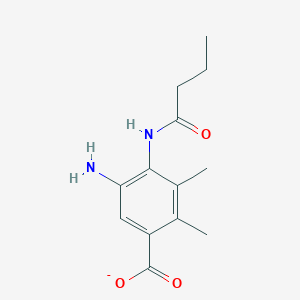
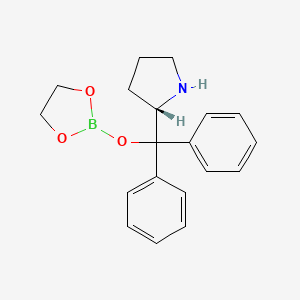
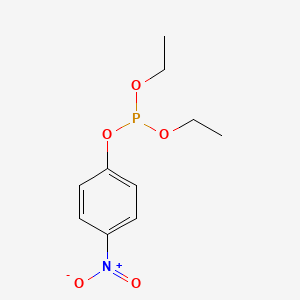
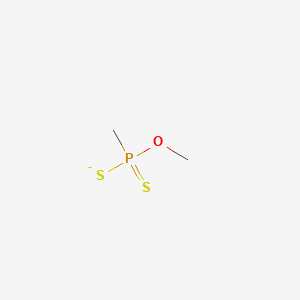
![2-ethyl-N-[4-[4-[N-(2-ethyl-6-methylphenyl)-4-[(E)-2-(4-methylphenyl)ethenyl]anilino]phenyl]phenyl]-6-methyl-N-[4-[(E)-2-(4-methylphenyl)ethenyl]phenyl]aniline](/img/structure/B14761600.png)
